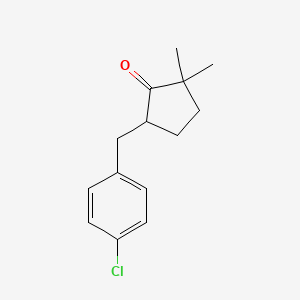

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone

Description

Properties

Molecular Formula |

C14H17ClO |

|---|---|

Molecular Weight |

236.73 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentan-1-one |

InChI |

InChI=1S/C14H17ClO/c1-14(2)8-7-11(13(14)16)9-10-3-5-12(15)6-4-10/h3-6,11H,7-9H2,1-2H3 |

InChI Key |

DLPBZANLIRTMKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1=O)CC2=CC=C(C=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Aldol Condensation

- Reactants: 2,2-dimethyl-4-cyclopenten-1-one (compound I) and 4-chlorobenzaldehyde.

- Catalyst/Reagent: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a condensation reagent.

- Solvent: Alcohol solvents (e.g., ethanol or isopropanol).

- Conditions: 20–30 °C for 2–4 hours.

- Product: β-hydroxy ketone intermediate (compound II).

Step 2: Hydrogenation

- Reactants: Compound II.

- Hydrogen source: Ammonium formate or hydrogen gas.

- Catalyst: Palladium on carbon (5–10% Pd/C).

- Solvent: Methanol, isopropanol, or acetic acid esters.

- Conditions: 40–80 °C for 3–8 hours.

- Product: Hydrogenated intermediate (compound III).

Step 3: Hydroxyl Removal (Dehydration)

- Reactants: Compound III.

- Reagent: Chloroacetic chloride.

- Solvent: Alcohol organic solvent.

- Conditions: Room temperature (20–30 °C) for 3–5 hours.

- Product: Dehydrated intermediate (compound IV).

Step 4: Final Hydrogenation

- Reactants: Compound IV.

- Catalyst: Palladium on carbon (5–10% Pd/C).

- Solvent: Methanol, isopropanol, or ethyl acetate.

- Conditions: Room temperature (20–30 °C) under hydrogen atmosphere for 8–12 hours.

- Product: Target compound this compound (compound V).

Advantages of This Method

- Avoids hazardous reagents such as sodium hydride and bromomethane used in prior art.

- Reaction conditions are mild and easy to control.

- High purity of target product (>95% by GC).

- Total yield can reach 65% or higher.

- Environmentally friendly with no brominated wastewater.

- Suitable for industrial-scale production.

Comparative Data Table of Key Reaction Parameters

| Step | Reactants/Conditions | Catalyst/Reagent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aldol Condensation | 2,2-dimethyl-4-cyclopenten-1-one + 4-chlorobenzaldehyde | DBU | 20–30 | 2–4 | Not specified | Not specified | Alcohol solvent, mild conditions |

| Hydrogenation (1st) | Compound II + ammonium formate or H2 | Pd/C (5–10%) | 40–80 | 3–8 | Not specified | Not specified | Methanol, isopropanol or acetic esters solvent |

| Hydroxyl Removal | Compound III + chloroacetic chloride | None (reagent-based) | 20–30 | 3–5 | 86.8–89.9 | 95–97 | Alcohol solvent, room temperature |

| Hydrogenation (final) | Compound IV + H2 | Pd/C (5–10%) | 20–30 | 8–12 | 87–90.1 | 95.8–96.3 | Isopropanol or similar solvent |

Alternative Preparation Method (US Patent US6344580B1)

An earlier US patent describes a process involving intermediates such as cyano derivatives and bases for the preparation of the same compound. However, this method is less favored industrially due to:

- Use of more hazardous bases,

- Multi-step reactions with complex intermediates,

- Lower environmental compatibility.

The Chinese patent method is considered an advancement over this older process due to its safer reagents and greener approach.

Chemical Reactions Analysis

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It may be explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Properties of 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone and Analogues

Functional Group and Reactivity Differences

- Cyclopentanone vs. Pentanone Backbone: The cyclopentanone core in this compound enhances ring strain, increasing reactivity in epoxidation and triazole incorporation compared to linear ketones like 4-chlorobenzyl pinacolone .

- Substituent Effects: The 2,2-dimethyl groups in the target compound sterically hinder undesired side reactions during fungicide synthesis, whereas analogues lacking these groups (e.g., 2-(4-chlorobenzylidene)cyclopentanone) show lower stability .

Application-Specific Advantages

- Triticonazole Pathway: Unlike Triticonazole’s intermediate (5-((4-chlorophenyl)methylene)-2,2-dimethylcyclopentanone), the target compound avoids hydrolysis resistance issues, ensuring smoother downstream reactions .

Research Findings and Industrial Relevance

- Patent Innovations: Kureha Corp’s patented hydrolysis method () reduces production costs by using readily available diethyl adipate, outperforming older routes requiring expensive catalysts .

- Purity Challenges: Discrepancies in CAS numbers (115851-28-0 vs.

- Environmental Impact : Solvent recovery in Dieckmann condensation (Route 1) aligns with green chemistry principles, contrasting with less sustainable methods for analogues .

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(4-Chlorobenzyl)-2,2-dimethylcyclopentanone with high yield?

Methodological Answer:

The compound can be synthesized via alkylation and hydrolysis. A validated method involves reacting methyl or ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate with sodium hydride (NaH) and methyl halide (e.g., CH₃I). The intermediate undergoes hydrolysis under acidic or basic conditions to yield the final product. Key factors for high yield (>85%) include stoichiometric control of NaH (1.5–2.0 equivalents), reaction temperature (60–80°C), and slow addition of methyl halide to minimize side reactions. Post-reaction purification via fractional distillation or recrystallization enhances purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core characterization methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm, cyclopentanone carbonyl at ~210 ppm in ¹³C).

- IR : Detection of ketone C=O stretch (~1740 cm⁻¹) and C-Cl vibration (750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 236 (C₁₄H₁₇ClO⁺) with fragmentation patterns validating the cyclopentanone backbone.

- Elemental Analysis : Confirmation of C (71.0%), H (7.2%), Cl (15.0%) within ±0.3% deviation .

Basic: How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

Conduct stress testing:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify photo-oxidation byproducts (e.g., hydroxylated derivatives) using LC-MS.

- Hydrolytic Stability : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 25°C; track ketone hydrolysis via TLC (silica gel, hexane/ethyl acetate) .

Advanced: How can impurity profiling be conducted during the synthesis of this compound?

Methodological Answer:

Use HPLC with orthogonal detection (e.g., diode array and MS) to identify impurities. Common impurities include:

- Unreacted intermediates : Methyl/ethyl esters (retention time ~8–10 min).

- Oxidation byproducts : Hydroxy derivatives (e.g., 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanol).

- Halogenated side products : Chlorinated isomers (differentiated via MS/MS fragmentation).

Reference standards (e.g., EP impurities) and spiking experiments aid quantification. Adjust reaction pH and solvent polarity to suppress impurity formation .

Advanced: What mechanistic insights explain the regioselectivity of the alkylation step in the synthesis?

Methodological Answer:

The alkylation step favors the 5-position due to steric and electronic factors:

- Steric Effects : The 2,2-dimethyl group on the cyclopentanone restricts nucleophilic attack to the less hindered 5-position.

- Electronic Effects : Sodium hydride deprotonates the α-hydrogen of the ketone, generating an enolate that reacts preferentially with methyl halide at the 5-position.

Computational studies (DFT) modeling the transition state energy (~15 kcal/mol lower for 5- vs. 3-position) validate this selectivity. Kinetic monitoring via in-situ IR confirms faster enolate formation at the 5-site .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., fungal CYP51 in metconazole biosynthesis). Prioritize derivatives with binding energies < -8 kcal/mol.

- QSAR Modeling : Correlate substituent electronegativity (Cl, CH₃) with antifungal activity (IC₅₀) using partial least squares regression.

- ADMET Prediction : Apply tools like SwissADME to optimize logP (target 2.5–3.5) and reduce hepatotoxicity risks .

Advanced: How can single-crystal X-ray diffraction confirm the stereochemical configuration of derivatives?

Methodological Answer:

- Crystallization : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain.

- Refinement : Software (e.g., SHELXL) refines the structure to R-factor < 0.05. For example, the chlorobenzyl group exhibits a dihedral angle of 15° with the cyclopentanone ring, confirming minimal steric clash .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Methodological Answer:

- Variable Analysis : Replicate reactions while controlling humidity (use anhydrous NaH), solvent purity (THF dried over molecular sieves), and mixing efficiency (ultrasonication vs. magnetic stirring).

- In-Situ Monitoring : Use ReactIR to track enolate formation kinetics. Faster enolate generation correlates with higher yields.

- Byproduct Trapping : Add scavengers (e.g., molecular sieves for water) to suppress hydrolysis during alkylation .

Advanced: What strategies enhance the compound’s application in agrochemical research (e.g., synergistic fungicidal activity)?

Methodological Answer:

- Bioassay Design : Test combinations with commercial fungicides (e.g., tebuconazole) via checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices; synergy is defined as FIC ≤ 0.5.

- Metabolic Profiling : Use LC-MS to identify metabolites in fungal cultures (e.g., Fusarium spp.) to pinpoint synergistic pathways.

- Field Trials : Apply foliar sprays at 100–200 ppm and monitor disease incidence (%) over 30 days .

Advanced: How can researchers troubleshoot low yields in the hydrolysis step of the synthesis?

Methodological Answer:

- Condition Optimization : Test acidic (HCl, H₂SO₄) vs. basic (NaOH, KOH) hydrolysis. Basic conditions (pH 12, 60°C, 6 hours) typically yield >90% conversion.

- Intermediate Analysis : Use GC-MS to detect unhydrolyzed esters. Incomplete hydrolysis may require prolonged reaction times or catalyst addition (e.g., tetrabutylammonium bromide).

- Solvent Effects : Switch from water to aqueous ethanol (70%) to improve ester solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.